molecular formula C12H18O5 B14308745 Diethyl acetyl(prop-1-en-1-yl)propanedioate CAS No. 113335-38-9

Diethyl acetyl(prop-1-en-1-yl)propanedioate

Cat. No.: B14308745
CAS No.: 113335-38-9
M. Wt: 242.27 g/mol
InChI Key: RPBPNFBOZJFVDN-UHFFFAOYSA-N
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Description

Diethyl acetyl(prop-1-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring an acetyl group and a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl acetyl(prop-1-en-1-yl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated using acetic anhydride or acetyl chloride. The prop-1-en-1-yl group is introduced via a subsequent reaction, often involving the use of a suitable alkene and a catalyst to facilitate the addition reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl acetyl(prop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetyl and prop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethyl acetyl(prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl acetyl(prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The acetyl and prop-1-en-1-yl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate: Lacks the acetyl and prop-1-en-1-yl groups, making it less reactive in certain chemical reactions.

    Diethyl malonate: Similar structure but with different substituents, leading to variations in reactivity and applications.

    Diethyl acetyl(hex-5-en-1-yl)amino(prop-1-en-1-yl)propanedioate: Contains additional functional groups, offering different chemical and biological properties.

Uniqueness

Diethyl acetyl(prop-1-en-1-yl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological systems makes it a valuable compound in research and industry.

Properties

CAS No.

113335-38-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl 2-acetyl-2-prop-1-enylpropanedioate

InChI

InChI=1S/C12H18O5/c1-5-8-12(9(4)13,10(14)16-6-2)11(15)17-7-3/h5,8H,6-7H2,1-4H3

InChI Key

RPBPNFBOZJFVDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=CC)(C(=O)C)C(=O)OCC

Origin of Product

United States

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